(Z)-ethyl 4-((4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
The compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a sulfamoyl group, a carbamoyl group, and a piperazine ring. Thiazoles are a type of heterocyclic compound that have been found in many biologically active substances .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the sulfamoyl and carbamoyl groups, and the formation of the piperazine ring. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, for example, would contribute to the compound’s aromaticity, which could affect its chemical reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of various functional groups means that it could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its molecular structure. For example, the presence of the sulfamoyl and carbamoyl groups could potentially increase its solubility in water .Mechanism of Action
Benzothiazoles
This compound contains a benzothiazole moiety, which is a heterocyclic aromatic compound containing a phenyl ring and a thiazole ring. Benzothiazoles are found in many bioactive compounds and synthetic drugs . They have been associated with a wide range of biological activities, including anticancer, antiviral, antiparkinson, antimicrobial, and anti-inflammatory effects .
Future Directions
Properties
IUPAC Name |
ethyl 4-[4-[[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O8S3/c1-3-37-24(31)27-10-12-28(13-11-27)40(34,35)18-6-4-17(5-7-18)22(30)26-23-29(14-15-36-2)20-9-8-19(39(25,32)33)16-21(20)38-23/h4-9,16H,3,10-15H2,1-2H3,(H2,25,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJINQSNDIKNMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O8S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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